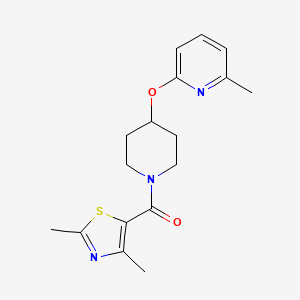
(2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . It’s a product intended for research use only.
Molecular Structure Analysis
The molecular formula of this compound is C17H21N3O2S, and it has a molecular weight of 331.43. The structure is not explicitly provided in the available resources.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Dimethyl Sulfomycinamate
A complex molecule, dimethyl sulfomycinamate, which shares structural motifs with the query compound, was synthesized through a multi-step process. This synthesis underscores the chemical intricacy and potential of such molecules for further chemical exploration and application in the development of novel therapeutic agents or materials (Bagley, Dale, Xiong, & Bower, 2003).
Antimicrobial Activity
In vitro Antimicrobial Activity of Oxime Derivatives
A study on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives showcased their synthesis and evaluation for antimicrobial activities. Some compounds exhibited promising antimicrobial properties against bacterial and fungal strains, highlighting the potential of structurally similar compounds for antimicrobial drug development (Mallesha & Mohana, 2014).
Molecular Interaction Studies
Molecular Interaction with CB1 Cannabinoid Receptor
Research on a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, investigated its interaction with the CB1 cannabinoid receptor. The study provided insights into the structural basis of receptor antagonism, which could be valuable for designing receptor-specific drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Pharmacological Evaluation
TRPV4 Antagonists for Pain Treatment
The pharmacological evaluation of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists revealed their potential for treating pain. This underscores the importance of related compounds in developing new therapeutic options for pain management (Tsuno et al., 2017).
Anticancer and Antimicrobial Agents
Synthesis of Pyridyl-Pyrazolines
The synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines demonstrated their potential as anticancer and antimicrobial agents. This research exemplifies how structurally related compounds can be explored for their bioactivity, contributing to the development of new treatments for infectious diseases and cancer (Katariya, Vennapu, & Shah, 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-11-5-4-6-15(18-11)22-14-7-9-20(10-8-14)17(21)16-12(2)19-13(3)23-16/h4-6,14H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBVRIIJRIACAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
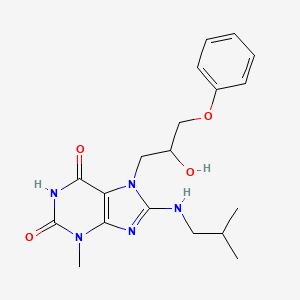
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide](/img/structure/B2759511.png)
![2,4-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide](/img/structure/B2759515.png)
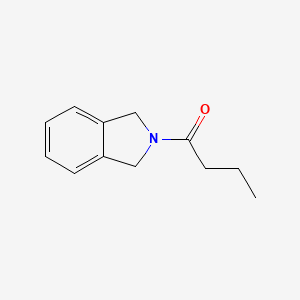
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide](/img/structure/B2759518.png)
![6-[(trifluoromethyl)sulfanyl]-1H-indole-2-carboxylic acid](/img/structure/B2759519.png)
![N-(3-chloro-2-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2759520.png)

![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B2759523.png)
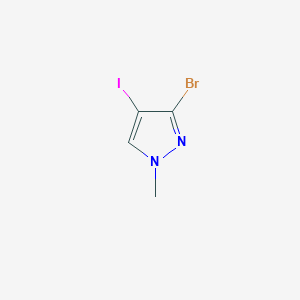
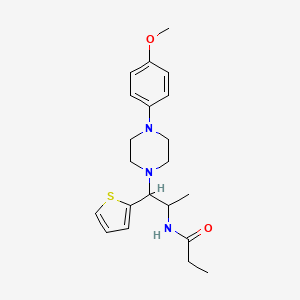

![4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2759530.png)

